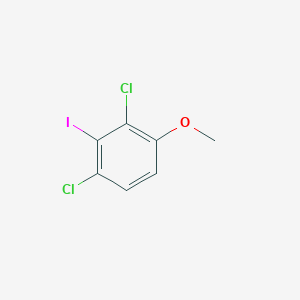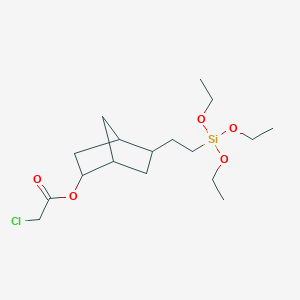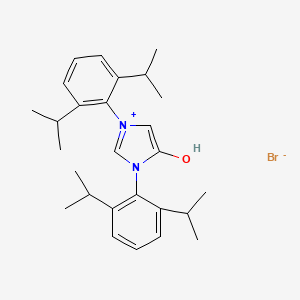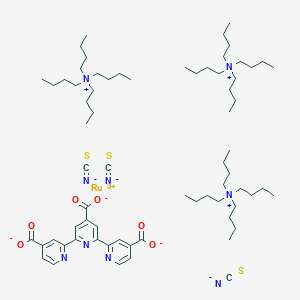![molecular formula C8H14ClNO3 B6292484 Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride CAS No. 2287346-54-5](/img/structure/B6292484.png)
Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride (Methyl ExoClor) is a novel synthetic compound that has recently been studied for its potential applications in scientific research. It has been shown to possess a range of biochemical and physiological effects, making it an attractive option for laboratory experiments.
Applications De Recherche Scientifique
Methyl ExoClor has been studied for its potential applications in scientific research. It has been shown to possess a range of biochemical and physiological effects, making it an attractive option for laboratory experiments. It has been used in studies on the effects of drugs on the nervous system, as well as in studies on the effects of toxins on the body. Additionally, it has been used in studies on the effects of drugs on the immune system, as well as in studies on the effects of radiation on the body.
Mécanisme D'action
Methyl ExoClor is thought to act by binding to and inhibiting the activity of certain enzymes involved in the metabolism of drugs, toxins, and radiation. It is thought to bind to the active sites of these enzymes, preventing them from catalyzing reactions and thus preventing the metabolism of the compounds.
Biochemical and Physiological Effects
Methyl ExoClor has been shown to have a range of biochemical and physiological effects. It has been shown to possess immunosuppressive and anti-inflammatory properties, as well as to possess anti-tumor and anti-angiogenic properties. Additionally, it has been shown to possess anti-bacterial and anti-viral properties, as well as to possess analgesic and anti-depressant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl ExoClor has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is relatively non-toxic, making it safe for use in experiments. However, it has several limitations. It is relatively expensive, and it is not very soluble in water, making it difficult to use in experiments.
Orientations Futures
Methyl ExoClor has a range of potential future directions. It could be used in studies on the effects of drugs on the nervous system and the immune system, as well as in studies on the effects of toxins and radiation on the body. Additionally, it could be used in studies on the effects of drugs on the metabolic pathways of cells, as well as in studies on the effects of drugs on the development of cancer. Finally, it could be used in studies on the effects of drugs on the growth and differentiation of cells, as well as in studies on the effects of drugs on the development of diseases.
Méthodes De Synthèse
”. This method involves the use of an aqueous solution of sodium hydroxide, which is reacted with a solution of methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate in a sealed vessel. The reaction results in the formation of methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride.
Propriétés
IUPAC Name |
methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-12-7(11)8-3-2-5(9-8)6(10)4-8;/h5-6,9-10H,2-4H2,1H3;1H/t5-,6+,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKFRTPCMGHCMQ-OERIEOFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(N1)C(C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC[C@H](N1)[C@@H](C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Calix[6]quinone](/img/structure/B6292416.png)
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6292430.png)









![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)